

Vecabrutinib wild-type vs C481S BTK inhibition

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Compound Focus: Vecabrutinib

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Quantitative Inhibition Profile

The table below summarizes key biochemical and cellular data on **vecabrutinib**'s inhibition profile, providing a direct comparison between its effects on wild-type and C481S mutant BTK.

Parameter	Wild-Type BTK	C481S BTK Mutant	Experimental Context
Biochemical IC ₅₀	3 nM [1]	Similar potency to WT [1]	Direct kinase assay [1]
Cellular IC ₅₀ (pBTK)	~100 nM [1]	Data not explicit, but decreased at 0.1 μM [1]	MEC-1 CLL cell line [1]
Cellular IC ₅₀ (pPLCy2)	13 ± 6 nM [1]	Data not explicit, but decreased with pBTK [1]	Ramos Burkitt lymphoma cells [1]
Phospho-ERK Inhibition	Effective inhibition [1]	Effective inhibition; superior to ibrutinib at 1 μM [1]	MEC-1 cells overexpressing BTK variants [1]
Induction of Apoptosis	0-21% (higher in WT samples) [1]	Lower apoptosis in C481S/R samples [1]	Primary CLL cells after 24-hour treatment [1]
Selectivity (Kinases inhibited <100 nM)	7 out of 234 kinases tested [1]	N/A	Broad kinase panel [1]

Key Experimental Methodologies

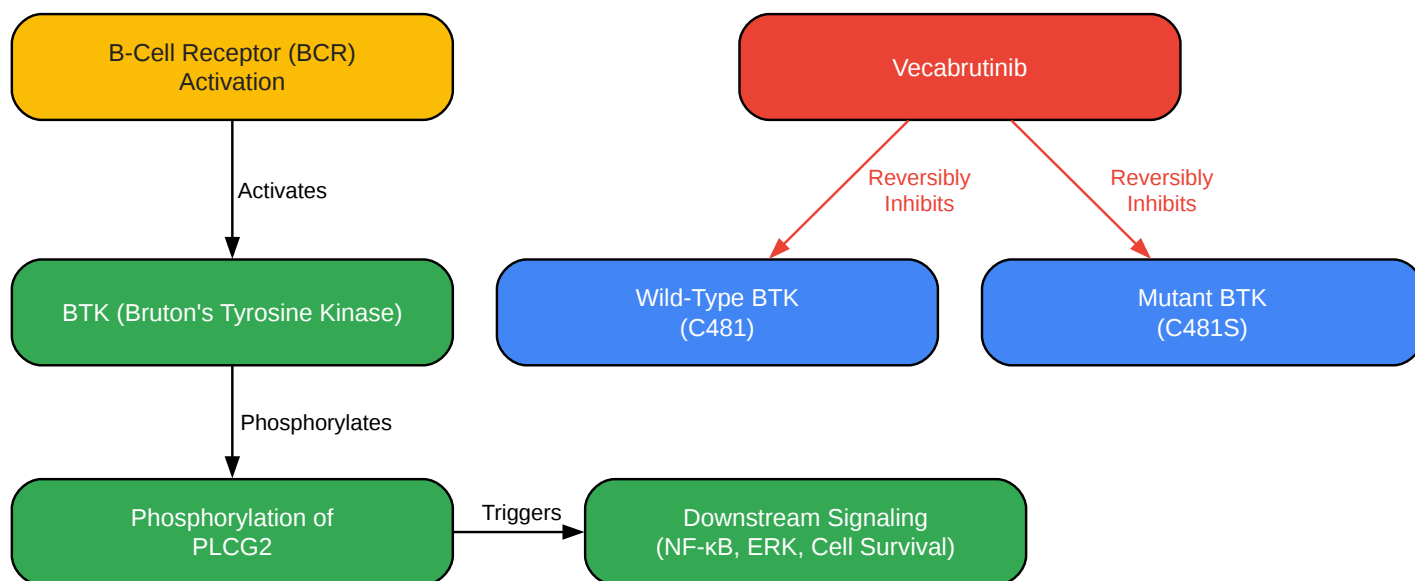
The data in the table above was generated through standardized preclinical experiments. Here are the methodologies for the core assays:

- **Biochemical Kinase Assay:** This assay measures the direct inhibition of the BTK enzyme. The half maximal inhibitory concentration (IC50) is determined by incubating purified wild-type or C481S mutant BTK protein with **vecabrutinib** and a substrate, quantifying the reduction in kinase activity. **Vecabrutinib** showed similar low-nanomolar potency against both BTK forms in this cell-free system [1].
- **Cell-Based Signaling (Immunoblotting):** This method assesses the inhibition of BTK's downstream signaling pathway in living cells.
 - **Cell Lines:** Use engineered CLL cell lines (e.g., MEC-1) stably overexpressing wild-type, BTK^{C481S}, or BTK^{C481R} to model ibrutinib resistance [1].
 - **Treatment & Stimulation:** Treat cells with **vecabrutinib** or a control (e.g., DMSO). Stimulate the B-cell receptor pathway (e.g., with anti-IgM) [2].
 - **Protein Analysis:** Lyse cells, separate proteins by gel electrophoresis, and transfer to a membrane. Use specific antibodies to detect levels and phosphorylation (activation) of key proteins like BTK, PLCy2, and ERK [1] [2].
- **Primary CLL Cell Apoptosis:** This evaluates the direct cell-killing effect on patient samples.
 - **Cell Sourcing:** Isolate peripheral blood mononuclear cells (PBMCs) from patients with CLL via Ficoll density gradient centrifugation. Patients may have wild-type BTK or BTK mutations [1] [2].
 - **Drug Treatment:** Culture primary CLL cells with **vecabrutinib**.
 - **Viability Measurement:** After 24 hours, measure cell death using assays like flow cytometry for Annexin V/propidium iodide staining [1].

Mechanism of Action & Signaling Pathway

As a reversible inhibitor, **vecabrutinib** binds to the ATP-binding site of BTK without forming a permanent covalent bond with the C481 residue. This allows it to effectively inhibit both wild-type BTK and mutants like C481S, where the cysteine is replaced by a serine that cannot form the covalent bond [1] [3].

The following diagram illustrates the B-cell receptor (BCR) signaling pathway and how **vecabrutinib** exerts its effect.



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Based on the research, here is a summary of **Vecabrutinib**'s performance profile for researchers:

- **Overcoming C481S Resistance:** The primary advantage of **vecabrutinib** is its ability to inhibit the C481S BTK mutant, a common cause of resistance to covalent BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib [1] [4] [5]. Its reversible mechanism of action bypasses the need for the C481 residue [1] [3].
- **Potent Pathway Suppression:** **Vecabrutinib** effectively suppresses BCR signaling by inhibiting the phosphorylation of key downstream proteins like PLCγ2 and ERK in cells expressing both wild-type and C481S mutant BTK [1]. In some resistant models, it outperformed ibrutinib in reducing phospho-ERK [1].
- **Limited Direct Cytotoxicity:** It's important to note that while **vecabrutinib** potently inhibits signaling, it demonstrates limited direct induction of apoptosis (cell death), particularly in primary CLL cells harboring BTK mutations [1]. This suggests its therapeutic effect may be primarily cytostatic.
- **Emerging Resistance Concerns:** Although **vecabrutinib** addresses C481S resistance, next-generation non-covalent inhibitors face their own resistance challenges. Mutations at other BTK residues (e.g., T474, L528) can also confer resistance, highlighting an ongoing evolutionary battle between therapy and disease [4] [6].

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